molecular formula C12H7F3N2O2 B1439650 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid CAS No. 1214343-46-0

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

Cat. No.: B1439650
CAS No.: 1214343-46-0
M. Wt: 268.19 g/mol
InChI Key: ZTQSZEZPOCWYPA-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is a substituted picolinic acid derivative characterized by:

  • A pyridin-3-yl group at position 5 of the picolinic acid core.
  • A trifluoromethyl (-CF₃) group at position 3.
  • A carboxylic acid (-COOH) functional group at position 2.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl moiety may facilitate π-π interactions in biological systems .

Properties

IUPAC Name

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSZEZPOCWYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Acid Chloride Intermediate

One documented method involves converting 3-chloro-5-(trifluoromethyl)picolinic acid to its corresponding acid chloride intermediate using oxalyl chloride in dichloromethane at low temperatures (0-5°C). Dimethylformamide acts as a catalyst in this reaction. The acid chloride intermediate is isolated as a yellow oil after concentration and azeotropic drying with toluene. This intermediate is then used for further coupling reactions to introduce the pyridin-3-yl group or other substituents.

Step Reagents/Conditions Product/Intermediate Notes
1 3-chloro-5-(trifluoromethyl)picolinic acid + oxalyl chloride, DMF catalyst, DCM, 0-5°C 3-chloro-5-(trifluoromethyl)picolinoyl chloride Quantitative yield, yellow oil

Representative Synthetic Route from Literature

A typical synthetic sequence based on the literature is summarized as follows:

  • Starting Material: 3-chloro-5-(trifluoromethyl)picolinic acid.
  • Conversion to Acid Chloride: Treatment with oxalyl chloride and DMF in dichloromethane at 0-5°C.
  • Coupling Reaction: Palladium-catalyzed cross-coupling with 3-pyridylboronic acid to form 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinic acid.
  • Purification: Isolation of the final product by chromatography and characterization by NMR and mass spectrometry.

Reaction Conditions and Optimization

  • Temperature control is critical during acid chloride formation to prevent decomposition.
  • Use of anhydrous solvents (e.g., dichloromethane, toluene) and inert atmosphere (nitrogen) is standard to avoid hydrolysis and side reactions.
  • Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed in coupling steps.
  • Bases like triethylamine or potassium carbonate are used to facilitate coupling reactions.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

Analytical Data and Characterization

The synthesized this compound is characterized by:

  • NMR Spectroscopy: Proton (^1H) and fluorine (^19F) NMR to confirm substitution patterns.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Chromatography: LC-MS and HPLC to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Acid chloride formation Oxalyl chloride, DMF, DCM, 0-5°C Formation of acid chloride intermediate
Cross-coupling reaction Pd catalyst, pyridin-3-ylboronic acid, base, solvent Formation of biaryl linkage
Trifluoromethyl introduction Starting with trifluoromethylated precursors or electrophilic trifluoromethylation Ensures 3-position trifluoromethyl substitution
Purification and characterization Chromatography (flash, HPLC), NMR, HRMS Confirmation of structure and purity

Research Findings and Practical Considerations

  • The trifluoromethyl group significantly influences the electronic properties and reactivity of the picolinic acid derivative, necessitating careful control of reaction conditions.
  • The pyridin-3-yl substituent enhances the compound’s coordination ability, making the synthetic route adaptable for ligand design.
  • The acid chloride intermediate is a versatile handle for further derivatization.
  • Optimization of cross-coupling conditions is essential to achieve high yields and selectivity.
  • Reported syntheses emphasize the use of mild deprotection and substitution conditions to preserve sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug discovery efforts. Notably, derivatives of this compound have shown promising antitumor activity , with IC50 values in the low micromolar range against various cancer cell lines, such as A549 lung cancer cells.

Biological Studies

The compound is utilized in studying enzyme inhibitors and receptor modulators. Its structural similarity to neuroactive agents suggests potential applications in treating neurological disorders, including depression and anxiety. Preliminary studies indicate that it may possess anti-inflammatory properties , which could be beneficial for chronic inflammatory diseases.

Materials Science

Due to its unique electronic properties, this compound is being explored for developing advanced materials such as organic semiconductors. Its ability to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions opens avenues for applications in organic electronics.

Industrial Applications

This compound is also used in synthesizing agrochemicals and specialty chemicals. Its chelating properties allow it to bind metal ions effectively, which is beneficial in treating metal toxicity and developing metal-organic frameworks .

Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from this structure showed effective inhibition of cell proliferation at concentrations lower than those required for similar compounds lacking the trifluoromethyl group.

Insecticidal Properties

Research involving trifluoromethyl pyridine derivatives revealed their efficacy against pest populations like Mythimna separata and Plutella xylostella. Some derivatives achieved up to 100% insecticidal activity at concentrations as low as 500 mg/L, showcasing their potential in agricultural applications.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity through various pathways, including inhibition or activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Positional Isomers

Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Notes
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid -CF₃ (3), Pyridin-3-yl (5) C₁₂H₇F₃N₂O₂ 268.20 (est.) Not explicitly listed Hypothesized higher lipophilicity vs. non-CF₃ analogues.
5-(Pyridin-3-yl)picolinic acid Pyridin-3-yl (5) C₁₁H₈N₂O₂ 200.20 87789-84-2 Lacks -CF₃; likely more polar and less lipophilic.
5-(Trifluoromethyl)picolinic acid -CF₃ (5) C₇H₄F₃NO₂ 191.11 80194-69-0 Simpler structure; -CF₃ at position 5 enhances acidity.
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid -CF₃ (5), Pyridin-3-yl (3) C₁₂H₇F₃N₂O₂ 268.20 1214337-43-5 Positional isomer; differing electronic effects.
5-Bromo-3-(trifluoromethyl)picolinic acid -CF₃ (3), Br (5) C₇H₃BrF₃NO₂ 273.01 (est.) 1211580-84-5 Bromine as a leaving group; potential reactivity in synthesis.
3-Chloro-5-(trifluoromethyl)picolinic acid -CF₃ (5), Cl (3) C₇H₃ClF₃NO₂ 227.56 80194-68-9 Chlorine substituent may alter electronic properties.
2.2 Key Differences and Implications

Substituent Position :

  • The trifluoromethyl group at position 3 (target compound) vs. position 5 () alters electron distribution. For example, -CF₃ at position 3 may increase acidity of the carboxylic acid compared to position 5 due to proximity .
  • Pyridin-3-yl at position 5 (target) vs. position 3 () changes steric and electronic interactions in binding pockets.

Biological Activity

Introduction

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and lipophilicity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H8F3N1O2\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{2}

This structure includes a pyridine ring that contributes to its biological interactions, while the trifluoromethyl group significantly modifies its physicochemical properties, including increased lipophilicity.

Table 1: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
3-Chloro-5-(trifluoromethyl)picolinic acidStructureContains chlorine substituent; enhances biological activity.
5-Fluoro-picolinic acidStructureLacks trifluoromethyl group; primarily used in herbicides.
6-Methoxy-picolinic acidStructureMethoxy group alters solubility; studied for neuroprotective effects.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several potential pharmacological applications:

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells .
  • Insecticidal Properties : A series of trifluoromethyl pyridine derivatives, including this compound, have been tested for insecticidal activity. Results demonstrated effective control over pest populations such as Mythimna separata and Plutella xylostella, with some compounds achieving 100% insecticidal activity at concentrations as low as 500 mg/L .
  • Neurological Effects : The compound's structural similarity to other neuroactive agents suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like depression and anxiety.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of picolinic acid may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyridine derivatives against A549 cells. The compound exhibited promising results with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Insecticidal Activity

In a comparative study of trifluoromethyl pyridine derivatives, this compound demonstrated superior insecticidal properties compared to its analogs, highlighting the importance of the trifluoromethyl group in enhancing biological activity .

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group plays a crucial role in modulating receptor interactions and enhancing binding affinity to target proteins involved in cancer progression and pest resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cross-coupling reactions. A two-step approach involves:

Suzuki-Miyaura Coupling : Reacting a halogenated pyridine precursor (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with a boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis .

Hydrolysis : Converting the ester intermediate to the carboxylic acid using aqueous base (e.g., NaOH or LiOH).

  • Optimization : Use anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C). Monitor reaction progress via TLC or LCMS (e.g., LCMS m/z 366 [M+H]+ as in ).

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₈F₃N₂O₂) and isotopic patterns.
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., retention time 1.26 minutes under SMD-TFA05 conditions as in ).

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects or impurities.

  • Solution : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with literature data (e.g., PubChem entries ).
  • Orthogonal Validation : Cross-check with X-ray crystallography (if crystalline) or IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

  • Physicochemical Impact :

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measure via shake-flask or HPLC-based methods) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in analogues like nilotinib (a tyrosine kinase inhibitor with a -CF₃ group ).
    • Pharmacological Relevance : The electron-withdrawing -CF₃ group stabilizes aromatic π-stacking in enzyme active sites (e.g., kinase inhibition ).

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Kinase Inhibition Assays :

ATP-Competitive Binding : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., ABL1 or EGFR).

IC₅₀ Determination : Dose-response curves (0.1–100 µM) in cell-free systems .

  • Enzyme Selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. How can computational modeling predict its interactions with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to proteins (e.g., G-protein-coupled receptors ).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid
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5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

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